8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride
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Overview
Description
8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[321]octane dihydrochloride is a complex organic compound featuring a bicyclic structure with nitrogen atoms at key positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps:
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Formation of the Bicyclic Core: : The bicyclic core can be synthesized through a cyclization reaction involving a suitable diamine precursor and a cyclizing agent. For instance, the reaction between a 1,2-diamine and a cyclizing agent like diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can yield the bicyclic structure .
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Introduction of the Pyridine Moiety: : The pyridine ring can be introduced via a nucleophilic substitution reaction. A suitable pyridine derivative, such as 3-methylpyridine, can be reacted with the bicyclic core under conditions that promote nucleophilic substitution.
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Formation of the Dihydrochloride Salt: : The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the nitrogen atoms in the bicyclic structure. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Reagents like sodium hydride (NaH) and alkyl halides can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with an alkyl halide.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the bicyclic structure.
Substitution: Alkylated derivatives of the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The bicyclic structure can mimic natural substrates or ligands, making it useful in drug design.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds with biological molecules, influencing their activity. The pyridine moiety can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride
- 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride
Uniqueness
Compared to similar compounds, 8-(3-methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride features a methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
CAS No. |
2694734-68-2 |
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Molecular Formula |
C12H19Cl2N3 |
Molecular Weight |
276.2 |
Purity |
0 |
Origin of Product |
United States |
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